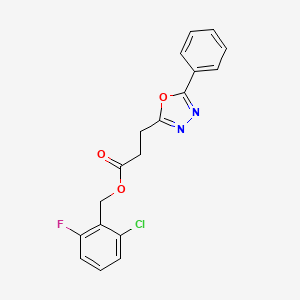![molecular formula C20H26N2O2 B12503805 1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone is a complex organic compound with a unique structure that includes a hydroxy group, an isopropylphenyl group, and a tetrahydroindazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the hydroxy and isopropylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[6-hydroxy-4-(4-methylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone
- 1-[6-hydroxy-4-(4-ethylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone
Uniqueness
Compared to similar compounds, 1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone has unique structural features that contribute to its distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobic interactions, while the hydroxy group provides additional sites for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[6-hydroxy-3,6-dimethyl-4-(4-propan-2-ylphenyl)-2,4,5,7-tetrahydroindazol-5-yl]ethanone |
InChI |
InChI=1S/C20H26N2O2/c1-11(2)14-6-8-15(9-7-14)18-17-12(3)21-22-16(17)10-20(5,24)19(18)13(4)23/h6-9,11,18-19,24H,10H2,1-5H3,(H,21,22) |
Clave InChI |
XPMYEYOFCXBPOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)


![4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12503729.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12503774.png)
![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)

